Methyl 6-(dibromomethyl)nicotinate
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Overview
Description
Methyl 6-(dibromomethyl)nicotinate: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms on the methyl group at the 6-position of the pyridine ring are replaced by bromine atoms. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(dibromomethyl)nicotinate typically involves the bromination of methyl nicotinate. One common method includes the following steps:
Starting Material: Methyl nicotinate is used as the starting material.
Bromination: The methyl group at the 6-position is brominated using bromine (Br2) in the presence of a suitable solvent like glacial acetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure selective bromination, resulting in the formation of this compound.
Industrial Production Methods: For industrial-scale production, the process involves similar steps but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(dibromomethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The dibromomethyl group can be reduced to a methyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of Methyl 6-methylnicotinate.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: Methyl 6-(dibromomethyl)nicotinate is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity due to the presence of bromine atoms makes it valuable in constructing complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmacologically active molecules. It is used in the development of drugs targeting specific biological pathways .
Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides. Its reactivity allows for the creation of novel compounds with enhanced efficacy .
Mechanism of Action
The mechanism of action of Methyl 6-(dibromomethyl)nicotinate involves its interaction with specific molecular targets. The bromine atoms in the compound facilitate electrophilic substitution reactions, allowing it to modify biological molecules. This reactivity is harnessed in drug development to create compounds that can interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Methyl 6-bromonicotinate: A similar compound with a single bromine atom at the 6-position.
Methyl nicotinate: The parent compound without any bromine atoms.
Uniqueness: Methyl 6-(dibromomethyl)nicotinate is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its mono-brominated or non-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C8H7Br2NO2 |
---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
methyl 6-(dibromomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4,7H,1H3 |
InChI Key |
LTQPTZCKCBJVET-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(Br)Br |
Origin of Product |
United States |
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